

A Technical Guide to the Structural Analysis of Guanosine 5'-diphosphate Disodium Salt

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Compound of Interest

Compound Name: *Guanosine 5'-diphosphate disodium salt*

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This guide provides an in-depth technical overview of the structural analysis of **Guanosine 5'-diphosphate disodium salt** (GDP- Na_2), a pivotal nucleotide in numerous cellular processes. Tailored for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties, detailed experimental protocols for structural elucidation, and its significant role in biological signaling pathways.

Physicochemical Properties of Guanosine 5'-diphosphate Disodium Salt

Guanosine 5'-diphosphate disodium salt is a purine nucleotide composed of a guanine base, a ribose sugar, and two phosphate groups. The disodium salt form enhances its stability and solubility in aqueous solutions. A summary of its key quantitative properties is presented below.

Property	Value	Reference
Chemical Formula	C ₁₀ H ₁₃ N ₅ Na ₂ O ₁₁ P ₂	[1][2][3]
Molecular Weight	487.16 g/mol	[3][4][5][6]
CAS Number	7415-69-2	[1][2][3][4][6]
Appearance	White to off-white powder	
Solubility	Soluble in water	[1]
Storage Temperature	-20°C	[1]

Structural Elucidation: Experimental Protocols

The definitive structural analysis of GDP-Na₂ relies on a combination of powerful analytical techniques. This section details the methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules in solution. For GDP-Na₂, ¹H, ¹³C, and ³¹P NMR are particularly informative for elucidating the connectivity and conformation of the guanosine and phosphate moieties.

Experimental Protocol:

- Sample Preparation:
 - Dissolve 5-10 mg of **Guanosine 5'-diphosphate disodium salt** in 0.5 mL of deuterium oxide (D₂O).
 - Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.
 - Adjust the pH of the solution to a desired value (e.g., 7.4) using dilute NaOD or DCl.
 - Transfer the solution to a 5 mm NMR tube.

- Data Acquisition:
 - Acquire ^1H NMR spectra on a spectrometer operating at a frequency of 500 MHz or higher.
 - Utilize a standard one-pulse sequence with water suppression (e.g., presaturation or WATERGATE).
 - Acquire ^{13}C and ^{31}P NMR spectra using appropriate pulse programs and decoupling sequences. For ^{13}C NMR, a proton-decoupled pulse sequence is standard. For ^{31}P NMR, a proton-decoupled single-pulse experiment is typically used.
 - Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be performed to establish connectivities between protons and carbons, and through-bond correlations over multiple bonds.
- Data Processing and Analysis:
 - Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).
 - Reference the spectra to the internal standard (TSP at 0.00 ppm for ^1H).
 - Integrate the signals to determine the relative number of protons.
 - Analyze the chemical shifts, coupling constants, and correlations from 2D spectra to assign all proton, carbon, and phosphorus signals to the molecular structure of GDP.



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NMR Experimental Workflow

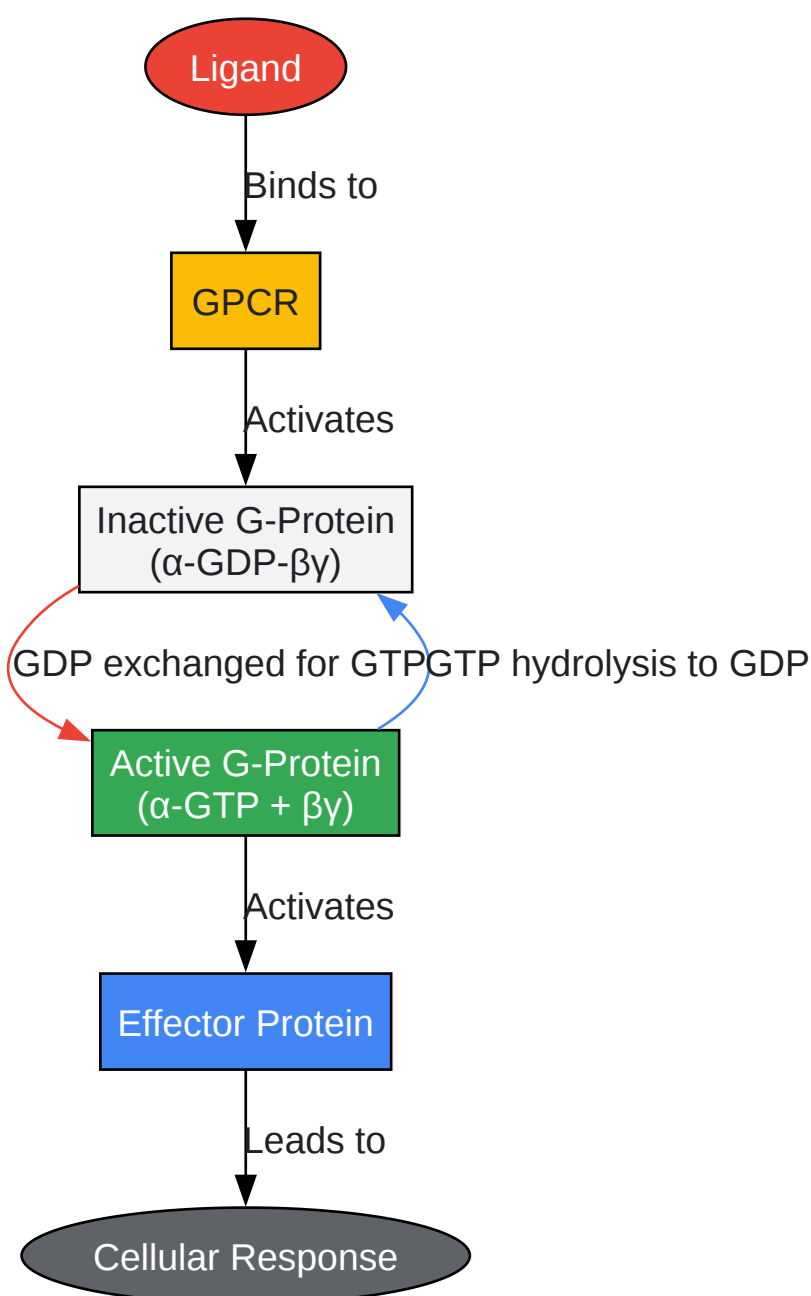
Mass Spectrometry (MS)

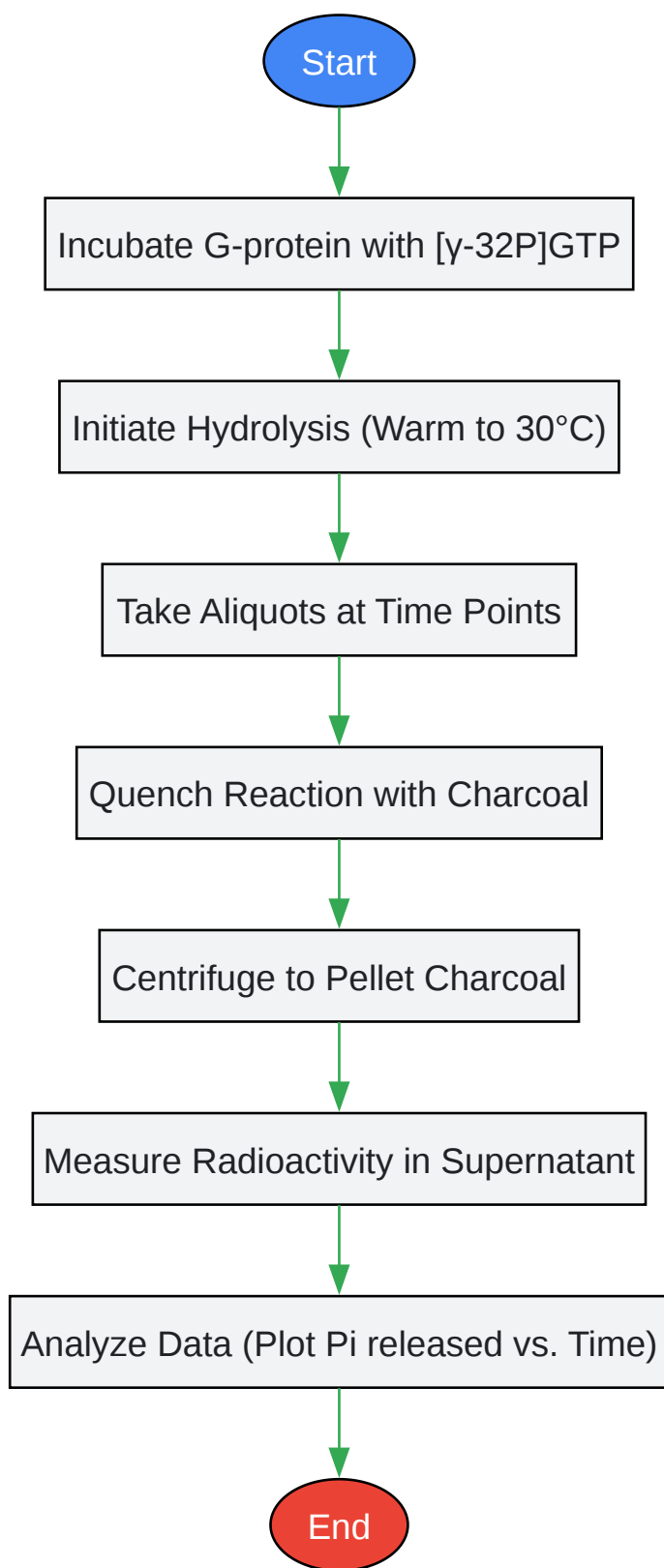
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For GDP-Na₂, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate ions of the molecule, allowing for precise mass determination and fragmentation analysis to confirm its structure.

Experimental Protocol:

- Sample Preparation:
 - Prepare a dilute solution of GDP-Na₂ (e.g., 10 μ M) in a solvent compatible with the ionization source, typically a mixture of water and a volatile organic solvent like methanol or acetonitrile, with a small amount of a volatile acid (e.g., formic acid) for ESI to promote protonation.
 - For MALDI, the sample is co-crystallized with a matrix (e.g., α -cyano-4-hydroxycinnamic acid) on a target plate.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - For ESI, the solution is infused directly or via liquid chromatography (LC).
 - For MALDI, the target plate is irradiated with a laser.
 - Acquire full scan mass spectra in negative ion mode to observe the deprotonated molecule $[M-2Na+H]^-$ and related species.
 - Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation.
- Data Analysis:
 - Determine the accurate mass of the parent ion and compare it to the theoretical mass of GDP.

- Analyze the fragmentation pattern from the MS/MS spectrum. Characteristic fragments include the loss of phosphate groups, the guanosine base, and parts of the ribose sugar, which confirms the connectivity of the molecule.





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